[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-15(2)8-7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNSNHVPQOUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine typically involves the reaction of benzimidazole with ethylenediamine, followed by the introduction of dimethylamine. The reaction conditions often require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine, have demonstrated significant antimicrobial properties. Research indicates that compounds with benzimidazole moieties can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that certain benzimidazole derivatives exhibit potent activity against resistant strains of bacteria, making them candidates for new antibiotic development .
Anticancer Properties
The anticancer potential of benzimidazole derivatives is well-documented. This compound has been investigated for its ability to inhibit cancer cell proliferation. The mechanism often involves the disruption of tubulin polymerization, which is critical for mitosis in cancer cells. This action makes benzimidazole derivatives valuable in the treatment of various cancers, including breast and colon cancer .
Anthelmintic Activity
Benzimidazole compounds are widely recognized for their anthelmintic properties. They act by binding to the free β-tubulin in parasitic worms, inhibiting their ability to polymerize and thus disrupting their cellular structure. This mechanism has been effectively utilized in developing treatments for parasitic infections in humans and livestock .
Synthesis Pathway Example
- Formation of Benzimidazole : React o-phenylenediamine with an aldehyde (e.g., formaldehyde) under acidic conditions.
- Alkylation : Treat the resulting benzimidazole with dimethylamine to obtain this compound.
Case Studies
Mechanism of Action
The mechanism of action of [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions, forming coordination complexes that can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine and related compounds:
Physicochemical Properties
- Solubility: The dihydrochloride salt () exhibits high water solubility due to ionic character, whereas this compound is likely less soluble in water but more lipophilic due to the tertiary amine. Enaminone derivatives () show moderate solubility in polar aprotic solvents (e.g., DMF) owing to their conjugated systems.
- Basicity: The dimethylamino group in this compound increases its basicity (pKa ~8–9) compared to primary amines (e.g., 2-(2-aminoethyl)benzimidazole, pKa ~10–11) .
Biological Activity
The compound [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives possess significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger strains. The minimum inhibitory concentration (MIC) values for these activities were determined using serial dilution methods.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | 16 | Antifungal |
These results suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy .
Anticancer Activity
Benzimidazole derivatives are also being explored for their anticancer properties. A study focusing on the inhibition of BCL6, a transcriptional repressor involved in the pathogenesis of diffuse large B-cell lymphoma (DLBCL), identified several benzimidazole-based compounds that disrupt protein-protein interactions critical for tumor growth. The compound CCT369260 was shown to induce rapid degradation of BCL6 in vivo, demonstrating the potential of benzimidazole derivatives in cancer therapy .
Neuroprotective Effects
Recent research has begun to investigate the neuroprotective effects of benzimidazole derivatives against neurodegenerative diseases such as Alzheimer's disease. Compounds containing benzimidazole rings have shown promise in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The efficacy of these compounds is attributed to their ability to interact with neuronal receptors and modulate neuroinflammatory responses .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzimidazole derivatives, including this compound, against clinical isolates of E. coli and S. aureus. Results indicated that modifications at the 1-position of the benzimidazole ring significantly enhanced antibacterial potency.
- Anticancer Mechanism : In a xenograft model of DLBCL, treatment with CCT369260 led to a significant reduction in tumor size and BCL6 expression levels. This study highlighted the therapeutic potential of targeting protein-protein interactions in cancer treatment using benzimidazole derivatives.
Q & A
Q. What are the common synthetic routes for [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of o-phenylenediamine derivatives with appropriate carbonyl sources. For example, CO₂ under hydrogen pressure has been used to form benzimidazole cores . Temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst choice (e.g., acidic or metal catalysts) critically affect yield. Optimization requires monitoring by TLC or HPLC to track intermediate formation .
Q. Which characterization techniques are essential for confirming the structure of this compound?
X-ray crystallography (via SHELX or ORTEP-III ) is definitive for structural confirmation. Complementary methods include:
- NMR : To verify amine and benzimidazole proton environments (e.g., δ 2.2–2.5 ppm for dimethylamine protons).
- HRMS : For molecular ion validation.
- FT-IR : To identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–N bonds (1600–1650 cm⁻¹) .
Q. How is the biological activity of this compound assessed in preliminary studies?
Initial screens focus on target-specific assays (e.g., enzyme inhibition or receptor binding) using:
- Dose-response curves (IC₅₀/EC₅₀ determination).
- Cytotoxicity assays (MTT or resazurin tests) to rule out nonspecific toxicity.
- Molecular docking to predict interactions with biological targets (e.g., BRD4 or CBP/p300 bromodomains, as seen in related benzimidazole hybrids ).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- MD simulations to assess dynamic binding modes.
- Free-energy perturbation (FEP) calculations to quantify solvation/entropic contributions.
- Crystallographic validation of ligand-target complexes (e.g., using SHELXD for phase refinement ). Cross-reference with analogs like ISOX-DUAL, where structural tuning altered selectivity .
Q. What mechanistic insights are critical for understanding its interaction with biological targets?
Focus on:
- Hydrogen-bonding networks : The dimethylaminoethyl group may act as a flexible linker, enabling interactions with polar residues (e.g., Asp/Glu in enzymatic active sites).
- π-π stacking : The benzimidazole core can engage aromatic residues (e.g., histidine or phenylalanine).
- pH-dependent protonation : The dimethylamine group (pKa ~10) may influence membrane permeability and target engagement .
Q. How do crystallographic challenges (e.g., disorder or twinning) affect structural analysis of this compound?
- Disordered dimethyl groups : Refine using SHELXL's PART instruction with restrained thermal parameters .
- Twinning : Apply twin law refinement (e.g., via HKLF 5 in SHELXL) for high-resolution data .
- Validation tools : Use RIGUI or PLATON to check for missed symmetry or overfitting .
Q. What strategies optimize reaction conditions for introducing substituents to the benzimidazole core?
- Electrophilic substitution : Use HNO₃/H₂SO₄ for nitration at the 5-position (steric control via dimethylaminoethyl directing effects).
- Buchwald-Hartwig coupling : Install aryl/heteroaryl groups with Pd catalysts (e.g., XPhos-Pd-G3). Monitor regioselectivity via LC-MS .
Q. How can structure-activity relationship (SAR) studies improve potency against specific targets?
- Substitution at the benzimidazole N1 position : Bulky groups (e.g., morpholinoethyl) enhance selectivity for bromodomains .
- Aminoethyl chain modification : Shortening the chain reduces off-target interactions (observed in analogs with piperazine moieties ).
- Electron-withdrawing groups : Fluorine or nitro groups at the 5-position increase metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
